Cas no 2694058-47-2 (rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate
- 2694058-47-2
- SCHEMBL14447098
- EN300-33050508
-
- インチ: 1S/C13H16N4O2/c1-10-7-17(8-12(10)15-16-14)13(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m1/s1
- InChIKey: WJDBVXAAUDUEMH-ZYHUDNBSSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1C[C@H]([C@H](C)C1)N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 260.12732577g/mol
- どういたいしつりょう: 260.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.9Ų
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050508-0.1g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 0.1g |
$968.0 | 2025-03-18 | |
Enamine | EN300-33050508-0.5g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-18 | |
Enamine | EN300-33050508-10.0g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-18 | |
Enamine | EN300-33050508-0.25g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-18 | |
Enamine | EN300-33050508-0.05g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 0.05g |
$924.0 | 2025-03-18 | |
Enamine | EN300-33050508-10g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 10g |
$4729.0 | 2023-09-04 | ||
Enamine | EN300-33050508-5g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 5g |
$3189.0 | 2023-09-04 | ||
Enamine | EN300-33050508-1.0g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-18 | |
Enamine | EN300-33050508-1g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 1g |
$1100.0 | 2023-09-04 | ||
Enamine | EN300-33050508-2.5g |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate |
2694058-47-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-18 |
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylateに関する追加情報
Rac-Benzyl (3R,4S)-3-Azido-4-Methylpyrrolidine-1-Carboxylate: A Comprehensive Overview
The compound rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate, identified by the CAS number 2694058-47-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring with specific stereochemistry at the 3R and 4S positions, an azide group at position 3, and a benzyl carboxylate substituent. These features make it a versatile building block for synthesizing bioactive compounds.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The (3R,4S) configuration of this compound plays a crucial role in its interaction with biological targets. Researchers have employed advanced techniques such as X-ray crystallography and computational modeling to elucidate the spatial arrangement of atoms in this molecule. These insights have been instrumental in designing analogs with enhanced pharmacokinetic properties.
The azide group in rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate is particularly interesting due to its reactivity under click chemistry conditions. Click chemistry, a methodology that enables rapid and selective formation of covalent bonds, has revolutionized the synthesis of complex molecules. This compound serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms stable triazole rings. Such reactions are pivotal in constructing bioactive scaffolds for drug candidates.
In terms of applications, this compound has been explored in various therapeutic areas. For instance, it has been utilized as a precursor for developing inhibitors of enzymes involved in cancer progression. The benzyl carboxylate moiety enhances solubility and bioavailability, making it suitable for systemic administration. Additionally, the methyl group at position 4 contributes to the molecule's lipophilicity, which is critical for crossing biological membranes.
Recent advancements in medicinal chemistry have further expanded the utility of rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate. Scientists have incorporated this compound into peptide conjugates to improve their stability and targeting efficiency. Such conjugates hold promise for treating diseases such as infectious diseases and neurodegenerative disorders.
The synthesis of this compound involves multi-step processes that require meticulous control over stereochemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the introduction of the azide group via nucleophilic substitution. Modern synthetic methodologies, including enantioselective catalysis and microwave-assisted synthesis, have streamlined the production process, ensuring high yields and purity.
In conclusion, rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate is a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing therapeutic interventions across various disease areas.
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